molecular formula C12H7N5O3S B14273534 2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate CAS No. 138704-56-0

2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate

Cat. No.: B14273534
CAS No.: 138704-56-0
M. Wt: 301.28 g/mol
InChI Key: MRDIGGQKNVWIHY-UHFFFAOYSA-N
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Description

2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate is a complex organic compound characterized by the presence of nitro, diazenyl, and thiocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate typically involves the reaction of 2-nitroaniline with pyridine-4-carbaldehyde under acidic conditions to form the diazenyl intermediate. This intermediate is then reacted with thiocyanate to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The diazenyl group can participate in electron transfer processes, while the thiocyanate group can act as a nucleophile in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro, diazenyl, and thiocyanate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research .

Properties

CAS No.

138704-56-0

Molecular Formula

C12H7N5O3S

Molecular Weight

301.28 g/mol

IUPAC Name

[2-nitro-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]phenyl] thiocyanate

InChI

InChI=1S/C12H7N5O3S/c13-8-21-12-2-1-10(7-11(12)17(19)20)15-14-9-3-5-16(18)6-4-9/h1-7H

InChI Key

MRDIGGQKNVWIHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC=[N+](C=C2)[O-])[N+](=O)[O-])SC#N

Origin of Product

United States

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